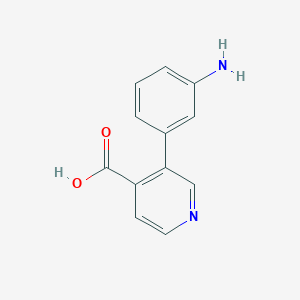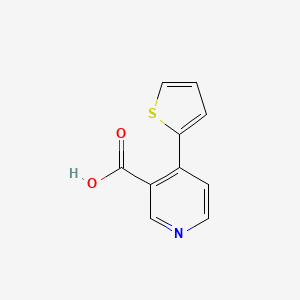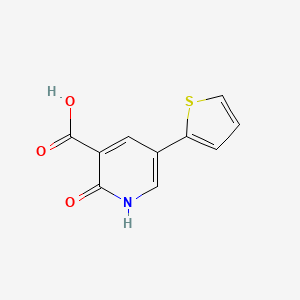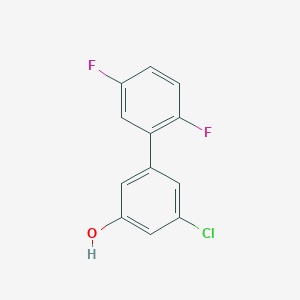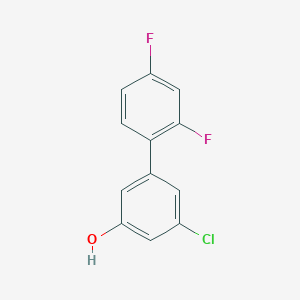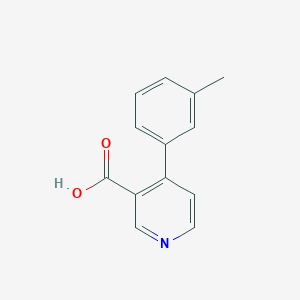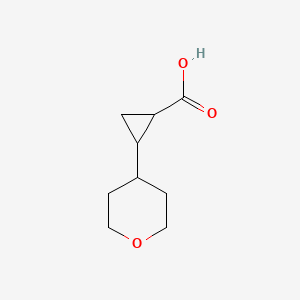
2-(Oxan-4-yl)cyclopropane-1-carboxylic acid
説明
“2-(Oxan-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the IUPAC name "2-tetrahydro-2H-pyran-4-ylcyclopropanecarboxylic acid" . It has a molecular weight of 170.21 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.科学的研究の応用
Ethylene Precursor Identification Research by Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This finding highlights the role of cyclopropane-carboxylic acid derivatives in plant biology (Hoffman, Yang, & McKeon, 1982).
Natural Compounds with Biological Activities Coleman and Hudson (2016) discussed the ubiquity of natural products containing cyclopropane moieties across life's domains, including 1-aminocyclopropane-1-carboxylic acid and its analogs. These compounds are known for a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).
Inhibition of Mycolic Acid Biosynthesis Hartmann et al. (1994) synthesized derivatives of cyclopropane fatty acids, exploring their role as potential inhibitors of mycolic acid biosynthesis, crucial for mycobacterial cell walls (Hartmann et al., 1994).
Antibacterial Properties Inagaki, Takahashi, and Takemura (2004) developed novel cyclopropane-fused compounds showing potent antibacterial activity, particularly for Gram-positive infections. Their study demonstrates the potential of cyclopropane derivatives in developing new antibacterial drugs (Inagaki, Takahashi, & Takemura, 2004).
Synthesis Techniques and Applications Yong et al. (2007) described the synthesis of cyclopropane-1,3′-oxindole-2-carboxylic acid and its derivatives, demonstrating the versatility of cyclopropane compounds in chemical synthesis (Yong et al., 2007).
Dynamic Covalent Chemistry Applications Moerdyk and Bielawski (2012) explored the use of diamidocarbenes for synthesizing cyclopropanes and epoxides. Their research indicates potential applications in dynamic covalent chemistry and synthesis of diverse compounds (Moerdyk & Bielawski, 2012).
Catalytic Asymmetric Cyclopropanation Nishiyama et al. (1995) developed chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes for asymmetric cyclopropanation of olefins, showcasing the utility of cyclopropane derivatives in asymmetric synthesis (Nishiyama et al., 1995).
Enantioselective Cyclopropanation Barluenga et al. (2001) studied the cyclopropanation of chromium Fischer carbene complexes with alkenyl oxazolines, contributing to enantioselective synthesis approaches (Barluenga et al., 2001).
Conformational Studies in Bioactive Compounds Kazuta, Matsuda, and Shuto (2002) utilized cyclopropane rings to restrict the conformation of bioactive compounds, improving activity and aiding in the study of bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Safety and Hazards
特性
IUPAC Name |
2-(oxan-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKACNPIXDCNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191710 | |
| Record name | Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1278662-40-0 | |
| Record name | Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1278662-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



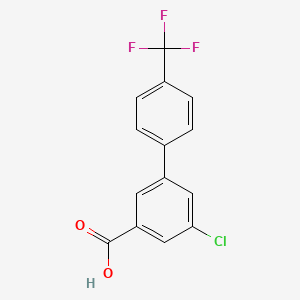
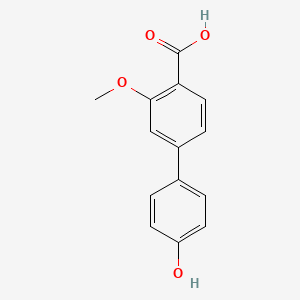
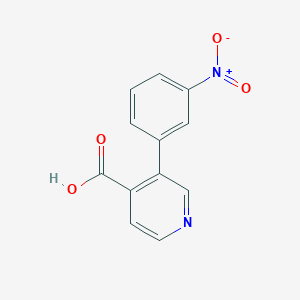
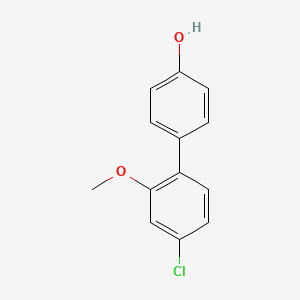
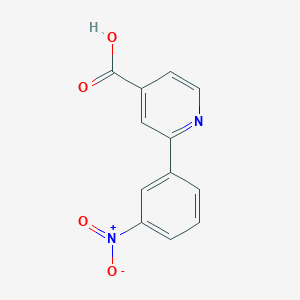
![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)


